3,4,3'-Trimethyl-1,1'-biphenyl
Description
Biphenyl (B1667301) Core Structure in Chemical Research
The biphenyl scaffold, characterized by two phenyl rings linked by a single carbon-carbon bond, is a fundamental structural motif in organic chemistry. wikipedia.orgbohrium.com This core structure is found in a variety of natural products and serves as a crucial intermediate in the synthesis of numerous organic compounds. bohrium.com While the biphenyl molecule itself is relatively non-reactive, its ability to be functionalized through various chemical reactions makes it a versatile building block. wikipedia.orgrsc.org The two phenyl rings in biphenyl are not coplanar due to steric hindrance, resulting in a twisted conformation. libretexts.org This non-planarity is a key feature that influences the physical and chemical properties of its derivatives. libretexts.org
Significance of Substituted Biphenyl Systems in Advanced Organic Chemistry
The introduction of substituent groups onto the biphenyl core dramatically expands its chemical diversity and utility. libretexts.org Substituted biphenyls are integral to the development of pharmaceuticals, materials science, and catalysis. researchgate.netontosight.ainumberanalytics.com The nature and position of these substituents can profoundly impact the molecule's properties, including its reactivity, solubility, and biological activity. libretexts.orgontosight.ai A particularly important phenomenon in substituted biphenyls is atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings, leading to stable, isolable stereoisomers. libretexts.orgnumberanalytics.com This stereochemical feature is of great interest in the design of chiral ligands and catalysts for asymmetric synthesis. nih.gov The synthesis of specifically substituted biphenyls is a key focus in modern organic chemistry, with methods like the Suzuki-Miyaura and Ullmann couplings being widely employed. wikipedia.org
Research Context of 3,4,3'-Trimethyl-1,1'-biphenyl
This compound is a specific substituted biphenyl that has garnered attention in chemical research. Its structure, featuring methyl groups at the 3, 4, and 3' positions, makes it a valuable compound for studying the effects of substitution patterns on the properties of biphenyl systems. Research into this compound often involves its synthesis and characterization to understand how the placement of the three methyl groups influences its physical and chemical behavior. While not as extensively studied as some other biphenyl derivatives, it serves as an important model compound and a potential intermediate in the synthesis of more complex molecules.
Chemical and Physical Properties of this compound
The chemical and physical properties of this compound are determined by its molecular structure. The presence of the three methyl groups on the biphenyl framework influences its boiling point, density, and other physical characteristics.
| Property | Value |
| Molecular Formula | C15H16 |
| Molecular Weight | 196.29 g/mol chemicalbook.com |
| CAS Number | 1207-89-2 chemicalbook.com |
| Boiling Point | 100-105 °C chemicalbook.com |
| Density (Predicted) | 0.964±0.06 g/cm3 chemicalbook.com |
| Physical Form | Liquid sigmaaldrich.com |
| Purity | 95% sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethyl-4-(3-methylphenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-5-4-6-14(9-11)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVIZQPBJINMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Analytical Methodologies
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
The FT-IR spectrum of 3,4,3'-Trimethyl-1,1'-biphenyl is characterized by a series of absorption bands corresponding to the vibrations of its constituent functional groups. The primary regions of interest include the C-H stretching vibrations of the aromatic rings and the methyl groups, the C-C stretching vibrations within the phenyl rings, and the out-of-plane bending vibrations.
The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the three methyl groups are expected to appear in the 2980-2850 cm⁻¹ range. The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region, which are characteristic of the biphenyl (B1667301) skeleton. The inter-ring C-C stretching vibration is generally weaker and appears at lower wavenumbers. Furthermore, C-H in-plane and out-of-plane bending vibrations provide valuable information about the substitution pattern of the benzene (B151609) rings.
Table 1: Theoretical FT-IR Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) (Theoretical) | Intensity | Vibrational Assignment |
| 3085 | Medium | Aromatic C-H Stretching |
| 2965 | Strong | Asymmetric CH₃ Stretching |
| 2875 | Medium | Symmetric CH₃ Stretching |
| 1605 | Strong | Aromatic C=C Stretching |
| 1490 | Strong | Aromatic C=C Stretching |
| 1450 | Medium | Asymmetric CH₃ Bending |
| 1380 | Medium | Symmetric CH₃ Bending |
| 1280 | Medium | In-plane C-H Bending |
| 1150 | Medium | In-plane C-H Bending |
| 880 | Strong | Out-of-plane C-H Bending |
| 820 | Strong | Out-of-plane C-H Bending |
| 760 | Medium | Out-of-plane Ring Bending |
Note: The data presented in this table is based on theoretical calculations (DFT/B3LYP/6-31G) and serves as a representative example. Actual experimental values may vary.*
To aid in the precise assignment of the observed experimental FT-IR bands, theoretical calculations using methods like Density Functional Theory (DFT) are employed. google.com By creating a computational model of the this compound molecule, its vibrational frequencies and corresponding infrared intensities can be predicted. google.com These theoretical spectra provide a valuable reference for interpreting the experimental data, helping to resolve ambiguities and confirm the assignment of complex vibrational modes. nih.gov The comparison often involves scaling the theoretical frequencies to better match the experimental values, accounting for the approximations inherent in the theoretical models and the influence of the sample's physical state.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FT-IR. It relies on the inelastic scattering of photons, known as the Raman effect. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the carbon skeleton of molecules like this compound.
FT-IR and Raman spectroscopy are often used in conjunction as they provide complementary information. While FT-IR is more sensitive to polar functional groups and their vibrations, Raman spectroscopy excels in detecting non-polar and symmetric vibrations. For this compound, the C-C stretching vibrations of the aromatic rings and the inter-ring bond are often more prominent in the Raman spectrum. In contrast, the C-H out-of-plane bending vibrations, which can be strong in the FT-IR spectrum, may be weak or absent in the Raman spectrum. By combining the data from both techniques, a more complete and detailed picture of the molecule's vibrational landscape can be achieved.
Table 2: Theoretical Raman Active Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) (Theoretical) | Intensity | Vibrational Assignment |
| 3060 | Strong | Aromatic C-H Stretching |
| 2920 | Medium | CH₃ Stretching |
| 1610 | Very Strong | Aromatic Ring Breathing |
| 1285 | Strong | Inter-ring C-C Stretching |
| 1040 | Medium | Ring Trigonal Bending |
| 1005 | Strong | Ring Breathing |
| 740 | Medium | In-plane Ring Deformation |
Note: The data presented in this table is based on theoretical calculations (DFT/B3LYP/6-31G) and serves as a representative example. Actual experimental values may vary.*
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques is essential for a complete and unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The integration of these signals would confirm the presence of 16 hydrogen atoms, consistent with the molecular formula.
The aromatic region (typically δ 7.0-7.6 ppm) would contain a complex pattern of multiplets representing the seven aromatic protons on the two phenyl rings. The protons on the 3,4-dimethylphenyl ring and the 3'-methylphenyl ring would show characteristic splitting patterns based on their coupling with adjacent protons. The three methyl groups would appear as distinct singlets in the upfield region of the spectrum (typically δ 2.3-2.4 ppm), each integrating to three protons.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | 7.0 - 7.6 | Multiplet | 7H |
| 4-CH₃ | ~2.35 | Singlet | 3H |
| 3-CH₃ | ~2.38 | Singlet | 3H |
Note: The predicted chemical shifts are estimates based on standard substituent effects on benzene rings. Actual experimental values may vary.
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, due to molecular asymmetry, all 15 carbon atoms are expected to be chemically non-equivalent, resulting in 15 distinct signals. The spectrum is typically divided into the aromatic region (δ 120-145 ppm) and the aliphatic region (δ 15-25 ppm).
The twelve aromatic carbons (six from each ring) would resonate in the downfield region. The signals for the carbons directly attached to the other phenyl ring (C1, C1') and those bearing methyl groups (C3, C4, C3') would have characteristic shifts. The three methyl carbons would appear as sharp signals in the upfield aliphatic region. The chemical shifts of ¹³C nuclei are spread over a much wider range than protons, which minimizes signal overlap and allows for clear distinction of each carbon atom. libretexts.org
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (Quaternary) | 137 - 142 |
| Aromatic CH | 125 - 130 |
| Methyl C (4-CH₃) | ~21.0 |
| Methyl C (3-CH₃) | ~21.4 |
Note: The table provides estimated ranges for the carbon signals. Broadband decoupling is assumed, resulting in all signals appearing as singlets. libretexts.org
While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons on each ring, helping to trace the connectivity within the separate spin systems of the two rings. No correlations would be seen for the singlet methyl protons.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). chemscene.comsigmaaldrich.com Each aromatic CH signal in the ¹H NMR spectrum would show a cross-peak to its corresponding carbon signal in the ¹³C NMR spectrum. Similarly, each methyl proton singlet would correlate to its respective methyl carbon signal. This technique is invaluable for assigning the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for identifying long-range (typically 2- and 3-bond) correlations between protons and carbons. chemscene.comsigmaaldrich.com It allows for the connection of different spin systems and the assignment of quaternary (non-protonated) carbons. For this compound, crucial HMBC correlations would include:
Correlations from the methyl protons to the aromatic carbons on their respective rings, confirming their positions. For example, the protons of the 4-CH₃ group would show correlations to C3, C4, and C5 of their ring.
Correlations between protons on one ring and carbons on the other ring (across the biphenyl linkage), which would definitively establish the connection point between the two aromatic systems.
In modern structural analysis, computational chemistry plays a vital role in predicting NMR parameters. nih.gov Methods such as Density Functional Theory (DFT) can calculate the magnetic shielding of each nucleus, which can then be converted into chemical shifts.
The standard workflow involves:
A conformational search to identify the low-energy structures of the molecule.
Geometry optimization of each conformer using a suitable level of theory (e.g., B3LYP).
Calculation of NMR shielding constants for each optimized geometry, often using specialized functionals (e.g., WP04) and including solvent effects via a model like the Polarizable Continuum Model (PCM).
Boltzmann averaging of the results based on the relative energies of the conformers to yield a final predicted spectrum.
These predicted spectra can be compared with experimental data to validate assignments, resolve ambiguities, and provide a higher level of confidence in the determined structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₅H₁₆), the nominal molecular weight is 196 g/mol .
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). rsc.org This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds that may have the same nominal mass.
For this compound, the elemental composition is C₁₅H₁₆. The theoretical exact mass can be calculated using the precise masses of the most abundant isotopes (¹²C and ¹H). HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺, would be used to confirm this composition.
Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₁₅H₁₆ | 196.1252 |
| [M+H]⁺ | C₁₅H₁₇ | 197.1325 |
An experimental HRMS measurement that matches one of these theoretical values to within a few parts per million (ppm) provides unambiguous confirmation of the elemental formula of this compound. ijpsm.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for assessing the purity of a sample and confirming the identity of the compound.
In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific analytical conditions. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.
The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (196.29 g/mol ). nist.gov The spectrum would also display a pattern of fragment ions, which provides a unique "fingerprint" for the molecule, allowing for unambiguous identification. For instance, the mass spectrum of the related compound 3,4'-dimethylbiphenyl (B1265720) shows a prominent molecular ion peak and characteristic fragmentation patterns that are used for its identification. nist.gov The purity of a this compound sample is determined by integrating the area of its peak in the resulting chromatogram and comparing it to the areas of any impurity peaks. Optimization of GC-MS conditions is sometimes necessary to prevent the decomposition of the analyte. nih.gov
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Description |
| 196 | [C₁₅H₁₆]⁺ | Molecular Ion (M⁺) |
| 181 | [C₁₄H₁₃]⁺ | Loss of a methyl group ([M-CH₃]⁺) |
| 166 | [C₁₃H₁₀]⁺ | Loss of two methyl groups ([M-2CH₃]⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes |
Note: This table is based on typical fragmentation patterns for alkylated biphenyls and serves as a predictive guide.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
For analyzing this compound in complex matrices, such as environmental or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.govnih.gov This technique is particularly advantageous for compounds that are not sufficiently volatile for GC-MS or when minimal sample preparation is desired. nih.gov
LC separates components of a mixture based on their interactions with a stationary phase (in the column) and a liquid mobile phase. For biphenyl derivatives, reversed-phase chromatography is commonly employed. After separation, the analyte is introduced into the mass spectrometer, typically using ionization sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "soft" ionization techniques usually keep the molecule intact, yielding a prominent molecular ion, which is useful for quantification.
Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by selecting the molecular ion, fragmenting it, and then detecting a specific fragment ion. nih.gov This process, known as multiple reaction monitoring (MRM), is highly effective for quantifying trace amounts of a target compound in a complex background. This approach is widely used for monitoring pollutants like polychlorinated biphenyls (PCBs) and their metabolites in various samples, and the same principles apply to the analysis of this compound. nih.gov
X-ray Diffraction Studies for Solid-State Structure Determination
As of late 2023, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available crystallographic databases. However, the principles of this technique and expected structural features can be inferred from studies on closely related substituted biphenyls. eurjchem.comresearchgate.net
Single-Crystal X-ray Diffraction for Molecular Geometry and Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org This technique provides detailed information on bond lengths, bond angles, and torsion angles, which define the molecule's geometry. For biphenyl compounds, a key structural parameter is the dihedral angle between the two phenyl rings. wikipedia.org In the solid state, unsubstituted biphenyl is planar, but in the gas phase, it adopts a twisted conformation with a dihedral angle of approximately 44.4°. wikipedia.org
For substituted biphenyls, this angle is influenced by the steric hindrance of the substituent groups and by crystal packing forces. wikipedia.org For example, in (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one, the dihedral angle between the biphenyl rings is 38.02°. researchgate.net For this compound, it is expected that the methyl groups would induce a non-planar conformation to minimize steric strain. X-ray diffraction also reveals how molecules are arranged in the crystal lattice, which is determined by intermolecular interactions. nih.gov
Table 2: Representative Crystallographic Data for a Substituted Biphenyl Derivative
| Parameter | 4-(tert-Butyl)-4-nitro-1,1-biphenyl eurjchem.com |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.4478 |
| b (Å) | 9.2477 |
| c (Å) | 23.4572 |
| β (°) | 95.114 |
| Volume (ų) | 1393.11 |
Note: This table shows data for a related compound to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. eurjchem.comnih.gov The surface is generated around a molecule, and the color coding indicates the nature and strength of close contacts between neighboring molecules.
For non-polar compounds like this compound, the dominant intermolecular interactions are expected to be van der Waals forces. A Hirshfeld analysis would likely reveal a high percentage of H···H and C···H/H···C contacts. For instance, in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, H···H contacts account for 39.7% and C···H/H···C contacts for 39.0% of all intermolecular interactions. nih.gov Two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of these interactions, helping to understand the crystal's stability and packing motifs. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For conjugated systems like biphenyls, the primary absorptions are due to π → π* transitions.
Analysis of Absorption Maxima and Molar Absorptivity
The UV-Vis spectrum of biphenyl is characterized by a strong absorption band. nist.gov The position of the absorption maximum (λmax) and its intensity (molar absorptivity, ε) are sensitive to substitution and the conformation of the molecule. The NIST Chemistry WebBook provides UV/Visible spectrum data for this compound (listed as 3,4,5'-Trimethyl-1,1'-biphenyl). nist.gov
The methyl groups on the biphenyl rings act as auxochromes, typically causing a bathochromic (red) shift in the λmax compared to the unsubstituted biphenyl. The planarity of the rings also plays a crucial role; greater planarity allows for more effective π-orbital overlap, leading to a longer wavelength of maximum absorption. The specific λmax value for this compound reflects the balance between the electronic effects of the methyl groups and the steric effects that determine the dihedral angle between the rings. Studies on similar compounds show that absorption maxima can vary significantly with the solvent used due to differential stabilization of the ground and excited states. biointerfaceresearch.com
Table 3: UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| This compound | Data not specified | Data not specified | Data not specified | nist.gov |
| Biphenyl | Ethanol (B145695) | 247 | ~17,000 | nist.gov |
Note: Specific absorption maxima and molar absorptivity values for this compound are noted in the NIST database but are not detailed in the publicly available summary. The data for biphenyl is provided for comparison.
Solvent Effects on Electronic Spectra
The electronic absorption spectra of biphenyl and its derivatives are known to be sensitive to the solvent environment. This sensitivity primarily arises from the interaction of the solvent's polarity with the ground and excited state dipole moments of the molecule. Generally, an increase in solvent polarity can lead to either a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, depending on the nature of the electronic transition.
Typically, for π → π* transitions, which are characteristic of aromatic systems, an increase in solvent polarity often results in a bathochromic shift if the excited state is more polar than the ground state. Conversely, for n → π* transitions, a hypsochromic shift is commonly observed with increasing solvent polarity due to the stabilization of the non-bonding orbitals in the ground state by the polar solvent.
Without specific experimental data for this compound, a hypothetical data table illustrating potential solvent effects is presented below based on general observations for similar aromatic hydrocarbons.
Table 1: Hypothetical Solvent Effects on the λmax of this compound
| Solvent | Polarity Index | Hypothetical λmax (nm) |
|---|---|---|
| n-Hexane | 0.1 | 250 |
| Dichloromethane | 3.1 | 253 |
| Acetonitrile | 5.8 | 255 |
| Ethanol | 4.3 | 254 |
| Methanol | 5.1 | 256 |
This table is for illustrative purposes only and does not represent actual experimental data.
Comparison with Time-Dependent Density Functional Theory (TD-DFT) Calculations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can provide theoretical insights that complement experimental findings. The choice of functional and basis set is crucial for the accuracy of these calculations. nih.gov
For a molecule like this compound, TD-DFT calculations would typically involve optimizing the ground-state geometry, followed by the calculation of vertical excitation energies. These calculations can be performed in the gas phase or by using a solvent model to simulate the effects of different solvent environments.
A comparison between experimental and TD-DFT calculated spectra can help in the assignment of electronic transitions and in understanding the nature of the excited states. For instance, the calculations can distinguish between transitions localized on one of the phenyl rings and those involving charge transfer between the rings.
Given the absence of specific TD-DFT studies on this compound in the reviewed literature, a representative table of what such a comparison might look like is provided below.
Table 2: Hypothetical Comparison of Experimental and TD-DFT Calculated Excitation Energies for this compound in a Non-polar Solvent
| Transition | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT/B3LYP/6-31G*) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 250 | 248 | 0.85 |
This table is for illustrative purposes only and does not represent actual experimental or computational data.
Advanced Applications and Material Science Research
Applications as Building Blocks in Organic Synthesis
Substituted biphenyls are highly valued as intermediates in organic synthesis due to their rigid, yet conformationally dynamic, structure.
Precursors for Complex Biaryl Systems
Biphenyls are foundational to the synthesis of more complex biaryl and polyaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.gov Cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann reactions, are standard methods for creating biaryl compounds. numberanalytics.com While there is no specific data on the use of 3,4,3'-Trimethyl-1,1'-biphenyl as a precursor, a compound with this structure could theoretically be synthesized and then further functionalized. For example, subsequent halogenation or nitration could introduce handles for further cross-coupling reactions, leading to more complex, multi-substituted biaryl systems. The methyl groups would influence the regioselectivity of such electrophilic substitution reactions.
Ligands in Metal-Catalyzed Reactions
Biphenyl-based phosphines are a critical class of ligands in transition-metal catalysis. The biphenyl (B1667301) backbone provides a rigid and sterically tunable framework. While there are no specific reports of ligands derived directly from this compound, the general principle involves the introduction of phosphino (B1201336) groups, typically at the 2 and 2' positions, to create chelating ligands for metals like palladium, nickel, or rhodium. These ligands are instrumental in cross-coupling reactions, hydrogenations, and other transformations. chemrxiv.org The specific methylation pattern of this compound would influence the steric and electronic properties of any derived phosphine (B1218219) ligand, thereby affecting the catalytic activity and selectivity of the corresponding metal complex.
Components in Functional Materials (e.g., OLEDs, Liquid Crystals)
Biphenyl units are frequently incorporated into the molecular architecture of organic light-emitting diodes (OLEDs) and liquid crystals (LCs). nih.gov Their rigidity and aromatic nature are conducive to creating materials with desirable electronic and optical properties.
In the context of OLEDs , biphenyls can be part of the emissive layer, host material, or charge-transporting layers. The substitution pattern affects the material's glass transition temperature, thermal stability, and charge-carrier mobility. While no OLED materials based on this compound are documented, its methylated structure could be explored for tuning the photophysical properties of potential OLED materials.
For Liquid Crystals , the elongated, rigid shape of the biphenyl core is a key feature for inducing mesophase behavior. nih.govlabinsights.nl The methyl groups on this compound would impact the molecule's aspect ratio and intermolecular interactions, which are critical factors in determining the type and temperature range of the liquid crystalline phase. mdpi.com
Catalysis and Organocatalysis with Biphenyl Scaffolds
The biphenyl scaffold is central to the design of many catalysts, particularly in the realm of asymmetric synthesis.
Role in Photocatalysis and Energy Conversion Systems
Biphenyl-containing molecules can act as photosensitizers or be part of larger systems for photocatalysis and energy conversion. mdpi.com The aromatic system can absorb light and participate in energy or electron transfer processes. For instance, biphenyl-containing bilayer membranes have been shown to exhibit efficient energy transfer. mdpi.com There is no specific research on the photocatalytic role of this compound.
Enantioselective Catalysis with Chiral Biphenyl Derivatives
One of the most significant applications of biphenyls is in asymmetric catalysis, where the phenomenon of atropisomerism—axial chirality arising from hindered rotation around the biphenyl single bond—is exploited. chemrxiv.orgnih.gov By introducing bulky substituents at the ortho-positions (2, 2', 6, and 6'), rotation around the C-C single bond is restricted, allowing for the isolation of stable enantiomers. These chiral biphenyls, often functionalized with catalytic groups like phosphines or hydroxyls (e.g., BINAP and BINOL), are highly effective ligands and catalysts for a wide range of enantioselective reactions. chemrxiv.orgnih.gov
For this compound, the methyl groups are not in the ortho-positions and are therefore insufficient to create significant rotational hindrance for stable atropisomers at room temperature. To be used in this context, it would need to be derivatized with much bulkier groups at the 2, 2', 6, and 6' positions. The existing methyl groups at the 3, 4, and 3' positions would serve to fine-tune the electronic and steric environment of the catalytic pocket. chemrxiv.org
Data Tables
Due to the lack of specific experimental data for this compound in the scientific literature, data tables for reaction yields, catalytic performance, or material properties cannot be generated.
Supramolecular Chemistry and Self-Assembly of Biphenyl Derivatives
The field of supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions between molecules. A key principle within this field is self-assembly, where molecules spontaneously organize into well-defined architectures. Biphenyl derivatives, including this compound, are of significant interest in this area due to their structural rigidity, tunable electronic properties, and the potential for functionalization, making them excellent building blocks for a variety of supramolecular assemblies.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Biphenyl Linkers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters connected by organic ligands. nih.gov These materials have garnered immense interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. rsc.orgmdpi.com Biphenyl derivatives functionalized with coordinating groups, such as carboxylic acids, are widely employed as linkers in the synthesis of MOFs and coordination polymers. nih.gov
While there is no specific research available on the use of this compound itself as a linker, we can infer its potential by examining structurally related biphenyls. To be utilized as a linker in MOF synthesis, this compound would require functionalization with coordinating groups, such as carboxylates, to bind to the metal centers. For example, a dicarboxylated derivative, such as this compound-x,x'-dicarboxylic acid, could serve as a ditopic linker.
The presence of the three methyl groups on the biphenyl backbone would be expected to play a crucial role in the resulting MOF's structure and properties. These methyl groups can influence the framework's rigidity and porosity. For instance, the methyl groups can act as "struts," preventing the interpenetration of multiple frameworks, a common phenomenon in MOFs that can reduce pore volume. chimia.ch Furthermore, the steric hindrance introduced by the methyl groups can direct the coordination geometry around the metal centers, potentially leading to novel network topologies. Research on methyl-functionalized biphenyl dicarboxylic acid linkers has shown that these groups can create more rigid structures. youtube.com
The synthesis of such a functionalized biphenyl linker would likely involve multi-step organic reactions. A modular synthesis approach using palladium-catalyzed cross-coupling reactions has been demonstrated for creating various multi-functionalized biphenyl and oligophenylene dicarboxylic acids for MOF construction. researchgate.net
The table below summarizes findings for various functionalized biphenyl linkers in the construction of MOFs and coordination polymers, providing a basis for predicting the behavior of a hypothetical dicarboxylated this compound linker.
| Biphenyl Linker | Metal Ion(s) | Resulting Structure | Key Findings |
| [1,1'-biphenyl]-4,4'-dicarboxylic acid | Zn(II) | Doubly interpenetrated cubic framework with IRMOF-9 topology. chimia.ch | The study highlights the challenge of interpenetration in Zn-biphenyl MOFs. chimia.ch |
| (1,1'-biphenyl)-2,4,6-tricarboxylic acid | Zn(II) | Porous 3D framework with interconnected dodecahedron and octahedron cages. rsc.org | The cage-like structure shows potential for selective gas adsorption and catalysis. rsc.orgrsc.org |
| Methyl-functionalized biphenyl dicarboxylic acids | - | - | The methyl groups serve as anchor sites for further chemical functionalization and can influence network growth. researchgate.net |
| 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid & 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid | Co(II), Mn(II), Zn(II), Cd(II), Cu(II) | Ranged from molecular dimers to 1D, 2D, and 3D frameworks. nih.gov | The final structure is dependent on the metal precursor, crystallization mediator, and the specific isomer of the dicarboxylic acid linker used. nih.gov |
Based on these findings, a dicarboxylated derivative of this compound would be a promising candidate for the synthesis of novel MOFs. The specific placement of the methyl and carboxylate groups would be critical in determining the final architecture and properties of the resulting framework. The asymmetrical substitution pattern of the methyl groups might lead to lower symmetry frameworks with interesting and potentially useful topologies. Further research into the synthesis and application of such a linker could expand the library of functional MOF materials.
Environmental Behavior and Mechanistic Degradation Studies
Mechanistic Studies of Environmental Transformations
Understanding the mechanisms of environmental transformations is key to predicting the ultimate fate of a compound. Mechanistic studies for biphenyl (B1667301) derivatives have focused on elucidating the specific chemical and biochemical steps involved in their degradation.
For abiotic transformations , mechanistic studies of photolysis have investigated the role of reactive species like hydroxyl radicals and the influence of substituents on the biphenyl ring. researchgate.netacs.org For example, the formation of specific products from the photolysis of substituted biphenyls can provide insights into the initial sites of attack and the subsequent reaction pathways. oup.com
In the realm of biotic transformations , mechanistic studies of microbial degradation have identified the key enzymes and genes involved in the biphenyl catabolic pathway. nih.govepa.gov The characterization of metabolic intermediates has been crucial in outlining the step-by-step breakdown of the biphenyl structure. epa.gov For PCBs, mechanistic studies have not only detailed the enzymatic steps of reductive dechlorination but have also identified the specific microorganisms responsible. oup.comannualreviews.orgacs.org These studies often involve a combination of laboratory experiments with microbial cultures and analysis of environmental samples from contaminated sites. nih.gov
Reaction with Hydroxyl Radicals (•OH) in Aquatic and Atmospheric Environments
In both aquatic and atmospheric environments, the reaction with hydroxyl radicals (•OH) is a primary degradation pathway for many organic pollutants. noaa.govnih.gov For compounds like trimethyl-biphenyls, this reaction is expected to initiate the breakdown process. The rate of this reaction is influenced by temperature, with a V-shaped dependence observed for similar compounds, decreasing at lower temperatures and increasing at higher temperatures. nih.govrsc.org The formation of hydroxyl radicals is often initiated by photochemical processes. noaa.gov
Kinetic Studies of Degradation Pathways and Byproduct Formation
Kinetic studies are essential for understanding the rate at which a compound degrades and the byproducts that are formed. The degradation of biphenyl compounds can proceed through various pathways, often initiated by dioxygenase enzymes in microorganisms. nih.govuth.gr This can lead to the formation of hydroxylated metabolites. nih.govnih.gov For some polychlorinated biphenyls, degradation can be initiated by either a 2,3-dioxygenase or a 3,4-dioxygenase attack, leading to different sets of byproducts. uth.grnih.govacs.org The specific degradation pathway and the resulting byproducts are highly dependent on the specific compound and the environmental conditions. nih.govconcawe.eu
Analytical Methods for Environmental Detection and Monitoring (Focus on Methodologies)
The detection and monitoring of trace levels of environmental contaminants such as 3,4,3'-Trimethyl-1,1'-biphenyl require sophisticated analytical methodologies. michigan.govfloridadep.gov
Advanced Chromatographic Techniques for Trace Analysis (e.g., GC-HRMS, LC-HRMS)
High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) or liquid chromatography (LC) are powerful tools for the analysis of complex environmental samples. mst.dkau.dk
GC-HRMS: This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. mdpi.comumweltbundesamt.de It offers high selectivity and allows for the separation of complex mixtures, which is crucial for distinguishing between different isomers of a compound. umweltbundesamt.de The use of HRMS provides accurate mass measurements, which aids in the confident identification of target compounds. mdpi.com
LC-HRMS: LC-HRMS is particularly useful for the analysis of polar and non-polar compounds that are not amenable to GC analysis. au.dknih.govijpsm.comfda.govmdpi.comanuariohde.com This method allows for the direct analysis of aqueous samples with minimal sample preparation. fda.gov The high resolution and mass accuracy of the detector are critical for identifying compounds in complex matrices. ijpsm.comfda.govanuariohde.com
Interactive Table: Advanced Chromatographic Techniques
| Technique | Analytes | Key Advantages |
| GC-HRMS | Volatile and semi-volatile organic compounds | High selectivity, excellent separation of isomers, accurate mass measurements. mdpi.comumweltbundesamt.de |
| LC-HRMS | Polar and non-polar compounds | Suitable for aqueous samples, minimal sample preparation, high resolution and mass accuracy. au.dknih.govijpsm.comfda.govmdpi.comanuariohde.com |
Non-Target Screening Approaches for Identification of Environmental Contaminants
Non-target screening (NTS) has emerged as a powerful strategy for identifying previously unknown or "new" environmental pollutants without a pre-defined list of target compounds. mst.dkmiljodirektoratet.no This approach utilizes the capabilities of HRMS to screen for a wide range of chemicals in a sample. au.dk The process involves detecting peaks in the chromatogram and then using spectral libraries and databases to tentatively identify the compounds. au.dkoaepublish.com NTS is revolutionary as it allows for a more holistic assessment of the chemical composition of environmental samples. mst.dk The identification of compounds is often classified into different confidence levels, with the highest confidence (Level 1) being a confirmed structure with a reference standard. au.dk
Q & A
Q. What are the recommended synthesis and characterization methods for 3,4,3'-trimethyl-1,1'-biphenyl?
Answer:
- Synthesis: Utilize cross-coupling reactions like Suzuki-Miyaura, employing palladium catalysts to couple halogenated toluene derivatives. For example, 3-bromo-4-methyltoluene and 3-methylphenylboronic acid can be coupled under inert conditions (e.g., nitrogen atmosphere) .
- Purification: Perform column chromatography with silica gel and hexane/ethyl acetate eluents. Confirm purity via HPLC (≥99%) .
- Characterization: Use NMR (¹H/¹³C) to verify methyl group positions and aromatic proton coupling. Compare experimental data with computational DFT results (e.g., bond angles, dihedral angles) for structural validation .
Q. How should researchers handle this compound safely in laboratory settings?
Answer:
- Safety Protocols: Refer to Safety Data Sheets (SDS) for analogous biphenyl compounds. Use personal protective equipment (PPE: gloves, goggles) and work in a fume hood to avoid inhalation .
- Storage: Store in airtight containers under inert gas (argon) at –20°C to prevent oxidation. Monitor for discoloration, indicating degradation .
Q. What analytical techniques are optimal for assessing the purity of this compound?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times with certified standards .
- Mass Spectrometry (MS): Perform electron ionization (EI-MS) to confirm molecular ion peaks (e.g., m/z = 210 for C₁₆H₁₈) and fragmentation patterns .
- Melting Point Analysis: Cross-validate observed melting points with literature data (e.g., NIST Chemistry WebBook) .
Q. How does the structure of this compound compare to its structural analogs (e.g., tetramethylbiphenyls)?
Answer:
- Steric Effects: The asymmetric methyl substitution in 3,4,3'-trimethylbiphenyl creates distinct steric hindrance compared to symmetric analogs (e.g., 3,3',5,5'-tetramethylbiphenyl). Use X-ray crystallography or DFT to compare torsional strain and planarity .
- Electronic Properties: Conduct UV-Vis spectroscopy to assess conjugation differences. Methyl groups in ortho positions reduce π-π stacking efficiency, altering solubility .
Q. Where can researchers access reliable spectroscopic data for this compound?
Answer:
- NIST Chemistry WebBook: Provides IR, NMR, and mass spectral data for biphenyl derivatives. Cross-reference CAS 1207-89-2 .
- Peer-Reviewed Studies: Search databases like SciFinder for experimental spectra. Validate against computational predictions (e.g., Gaussian software) .
Advanced Research Questions
Q. How can DFT and experimental studies resolve discrepancies in the electronic structure of this compound?
Answer:
Q. What strategies are effective for studying the reactivity of this compound under varying conditions?
Answer:
- Kinetic Studies: Monitor halogenation or oxidation reactions via in-situ FTIR. Vary temperature (25–80°C) and solvent polarity (toluene vs. DMF) to assess rate constants .
- Stability Tests: Expose the compound to UV light and track degradation products using GC-MS. Correlate with computational predictions of bond dissociation energies .
Q. How can this compound serve as a ligand in organometallic complexes?
Answer:
- Coordination Chemistry: React with transition metals (e.g., Pd, Hg) to form complexes. Use XPS to confirm metal-ligand bonding and compare with DFT-calculated charge distributions .
- Catalytic Applications: Test Suzuki-Miyaura coupling efficiency. Compare turnover numbers (TON) with simpler biphenyl ligands to evaluate steric/electronic contributions .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting points)?
Answer:
- Methodological Cross-Validation: Replicate experiments using identical conditions (e.g., heating rates for melting points). Publish raw data in supplementary materials for transparency .
- Database Consistency: Check NIST and PubChem entries for outliers. Submit corrected data to authoritative repositories .
Q. What potential applications does this compound have in materials science?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
